Pyridine, 3-chloro-4,5-dimethyl-
Overview
Description
Pyridine, 3-chloro-4,5-dimethyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are replaced by a chlorine atom and two methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 3-chloro-4,5-dimethyl- can be achieved through several methods. One common approach involves the chlorination of 4,5-dimethylpyridine using a chlorinating agent such as phosphorus pentachloride or thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of 3-chloro-4,5-dimethylpyridine as a starting material, which can be synthesized through the reaction of 4,5-dimethylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of pyridine, 3-chloro-4,5-dimethyl- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial methods may incorporate purification techniques such as column chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-chloro-4,5-dimethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 3-chloro-4,5-dimethylpiperidine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid, are frequently employed.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is a common reducing agent.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Reduction: 3-chloro-4,5-dimethylpiperidine.
Scientific Research Applications
Pyridine, 3-chloro-4,5-dimethyl- has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including agrochemicals and dyes.
Material Science: It is employed in the development of advanced materials such as polymers and liquid crystals due to its unique electronic properties.
Mechanism of Action
The mechanism of action of pyridine, 3-chloro-4,5-dimethyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The chlorine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-chloro-4-methyl-: Similar structure but with only one methyl group at position 4.
Pyridine, 3-chloro-5-methyl-: Similar structure but with only one methyl group at position 5.
Pyridine, 3-chloro-2,4,5-trimethyl-: Similar structure but with an additional methyl group at position 2.
Uniqueness
Pyridine, 3-chloro-4,5-dimethyl- is unique due to the presence of two methyl groups at positions 4 and 5, which can significantly influence its chemical reactivity and physical properties. This structural feature can enhance its lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science compared to its analogs.
Biological Activity
Pyridine derivatives, particularly those with halogen substitutions, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyridine, 3-chloro-4,5-dimethyl- , exploring its biological activity through various studies and findings.
Chemical Structure and Properties
Pyridine, 3-chloro-4,5-dimethyl- is a chlorinated pyridine derivative characterized by a chlorine atom at the 3-position and two methyl groups at the 4 and 5 positions. The molecular formula is C_8H_8ClN. This specific arrangement of substituents influences its reactivity and biological properties.
Biological Activity Overview
Research indicates that pyridine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that compounds containing pyridine rings can effectively inhibit bacterial growth. For instance, derivatives similar to Pyridine, 3-chloro-4,5-dimethyl- have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism often involves targeting essential bacterial enzymes without significantly affecting human cells .
- Antitumor Activity : Certain pyridine derivatives have been investigated for their potential anticancer properties. For example, compounds with similar structural features have displayed cytotoxic effects against various cancer cell lines, including Hep G2 (hepatocellular carcinoma) cells .
- Antiviral Activity : Some pyridine derivatives have shown antiviral potential against viruses such as HIV and Chlamydia. The structure-activity relationship (SAR) studies suggest that modifications in the pyridine ring can enhance antiviral efficacy .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of several pyridine derivatives, including Pyridine, 3-chloro-4,5-dimethyl- . Results indicated that these compounds exhibited submicromolar inhibition against bacterial Sfp-PPTase, crucial for bacterial viability. Notably, they did not induce rapid cytotoxic responses in human cells .
- Cytotoxicity Against Cancer Cells :
- Antiviral Properties :
Table 1: Biological Activities of Pyridine Derivatives
Activity Type | Compound | IC50/EC50 (µM) | Notes |
---|---|---|---|
Antibacterial | Pyridine Derivative A | 0.81 | Effective against MRSA |
Antitumor | Pyridine, 3-chloro-4,5-dimethyl- | 0.0158–71.3 | Cytotoxic to Hep G2 cancer cells |
Antiviral | Pyridine Derivative B | Variable | Selective for viral targets; low toxicity to host |
Properties
IUPAC Name |
3-chloro-4,5-dimethylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFPPSAQENNKSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301328 | |
Record name | Pyridine, 3-chloro-4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-06-2 | |
Record name | Pyridine, 3-chloro-4,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72093-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-chloro-4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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